

# GDC-0276: A Technical Overview of its Discovery and Development

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Compound of Interest		
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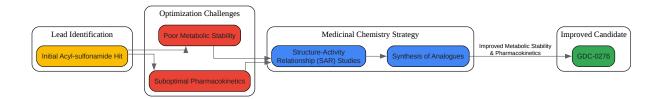
South San Francisco, CA & Burnaby, BC – **GDC-0276**, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, was a clinical candidate developed through a collaboration between Genentech and Xenon Pharmaceuticals for the treatment of pain.[1][2] Despite demonstrating a promising preclinical profile and advancing into Phase I clinical trials, its development was ultimately discontinued for undisclosed reasons.[1][3] This in-depth technical guide provides a comprehensive history of the discovery and development of **GDC-0276**, detailing its mechanism of action, preclinical and clinical findings, and the experimental protocols utilized in its evaluation.

### **Discovery and Lead Optimization**

The discovery of **GDC-0276** stemmed from a medicinal chemistry effort focused on identifying selective inhibitors of NaV1.7, a genetically validated target for pain.[2][4] The initial lead compound, an acyl-sulfonamide, was optimized to improve its metabolic stability and overall pharmacokinetic properties.[2][5] This optimization process led to the identification of **GDC-0276**, which exhibited potent inhibition of NaV1.7 with an IC50 of 0.4 nM.[6][7]

The lead optimization workflow for **GDC-0276** focused on enhancing metabolic stability and the pharmacokinetic profile, key challenges in the development of NaV1.7 inhibitors.





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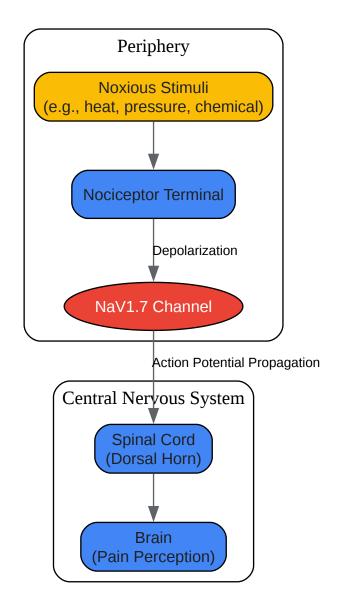
Medicinal Chemistry Lead Optimization Workflow for GDC-0276.

### **Mechanism of Action**

**GDC-0276** is a selective inhibitor of the NaV1.7 sodium channel, which plays a critical role in the transmission of pain signals.[4] Voltage-gated sodium channels are responsible for the initiation and propagation of action potentials in excitable cells, including neurons.[8] NaV1.7 is preferentially expressed in peripheral sensory neurons and acts as a key regulator of neuronal excitability.[4] By inhibiting NaV1.7, **GDC-0276** was designed to reduce the transmission of pain signals from the periphery to the central nervous system.[4]

The NaV1.7 channel is a crucial component of the pain signaling pathway. Nociceptive signals from the periphery are transmitted via sensory neurons to the spinal cord and then to the brain.





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Simplified Diagram of the NaV1.7 Pain Signaling Pathway.

# Preclinical Evaluation In Vitro Potency and Selectivity

**GDC-0276** demonstrated high potency for the human NaV1.7 channel. The selectivity of **GDC-0276** was assessed against a panel of other human NaV channel subtypes.



Channel Subtype	IC50 (nM) or Fold Selectivity
hNaV1.7	0.4[6][7]
hNaV1.1	>21-fold[6]
hNaV1.2	>21-fold[6]
hNaV1.4	~21-fold (lowest selectivity)[6]
hNaV1.5	>21-fold[6]
hNaV1.6	~1,200-fold (highest selectivity)[6]

### **Preclinical Pharmacokinetics**

The pharmacokinetic profile of **GDC-0276** was evaluated in preclinical species, demonstrating properties that supported its advancement into clinical trials.

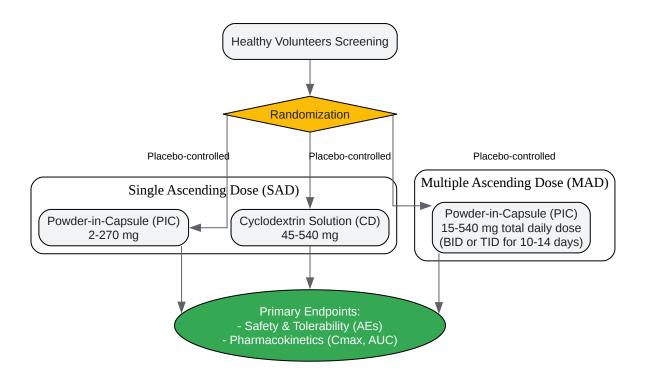
Species	Parameter	Value
Rat	Oral Bioavailability	Data not publicly available in detail
Half-life	3.8 - 5.3 hours (when dosed in a cyclodextrin solution)[9]	
Monkey	Oral Bioavailability	Data not publicly available in detail
Half-life	Data not publicly available in detail	

## **Clinical Development**

**GDC-0276** progressed to a Phase I, first-in-human clinical trial (NCT02856152) to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[9][10]

The Phase I trial was a randomized, double-blind, placebo-controlled study with single and multiple ascending dose cohorts.





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Phase I Clinical Trial Design for GDC-0276.

### **Clinical Pharmacokinetics**

Plasma exposure of **GDC-0276** increased with the dose.[9][10] The cyclodextrin solution formulation resulted in higher exposure compared to the powder-in-capsule formulation at equivalent doses.[9][10]



Formulation	Dose Range	Cmax (ng/mL)	AUC (ng*h/mL)
Powder-in-Capsule (Single Dose)	2 - 270 mg	Data not publicly available in detail	Data not publicly available in detail
Cyclodextrin Solution (Single Dose)	45 - 540 mg	Data not publicly available in detail	Data not publicly available in detail
Powder-in-Capsule (Multiple Dose)	15 - 540 mg (total daily)	Data not publicly available in detail	Data not publicly available in detail

### Safety and Tolerability

In the Phase I trial, single doses were generally well-tolerated up to 270 mg for the powder-incapsule formulation and 360 mg for the cyclodextrin solution.[9][10] Hypotension was observed at the 540 mg dose of the cyclodextrin solution.[9][10] In the multiple-dose cohorts, elevations in liver transaminases were frequently observed.[9][10] No serious adverse events were reported.[9][10]

## Experimental Protocols Electrophysiology: Whole-Cell Patch Clamp

The potency and selectivity of **GDC-0276** against NaV channels were determined using whole-cell patch-clamp electrophysiology.

- Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the specific human NaV channel subtype (e.g., hNaV1.7).
- Apparatus: Standard patch-clamp rig with an amplifier, micromanipulator, microscope, and data acquisition software.
- Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-4 M $\Omega$  when filled with internal solution.
- Solutions:
  - Internal Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH 7.2.[11]



- External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, 10 HEPES;
   pH 7.4.[11]
- Voltage-Clamp Protocol for IC50 Determination:
  - Establish a whole-cell recording configuration.
  - Hold the membrane potential at -120 mV to maintain the channels in a resting state.
  - Apply a depolarizing test pulse (e.g., to 0 mV for 20 ms) to elicit a peak inward sodium current.
  - Apply various concentrations of GDC-0276 and measure the inhibition of the peak current to determine the IC50 value.

## Preclinical In Vivo Model: Inherited Erythromelalgia (IEM) Mouse Model

A mouse model of Inherited Erythromelalgia (IEM) was utilized to assess the in vivo target engagement of NaV1.7 inhibitors. This model often involves the use of agents like aconitine to induce NaV1.7-dependent nocifensive behaviors.

- Animal Model: Mice expressing a gain-of-function mutation in the Scn9a gene (encoding NaV1.7) or wild-type mice.
- Induction of Pain Behavior: A dilute solution of aconitine is injected into the paw to induce spontaneous flinching or licking behaviors, which are dependent on NaV1.7 activity.
- Drug Administration: **GDC-0276** or vehicle is administered orally or via another appropriate route at various doses prior to aconitine injection.
- Behavioral Assessment: The frequency or duration of flinching/licking is quantified over a set period following aconitine injection.
- Endpoint: The dose-dependent reduction in pain-related behaviors is used to determine the in vivo efficacy and target engagement of the compound.



### Conclusion

**GDC-0276** was a potent and selective NaV1.7 inhibitor that progressed from discovery through to Phase I clinical trials. While its development was discontinued, the extensive preclinical and clinical data generated provide valuable insights for the ongoing development of novel analgesics targeting the NaV1.7 channel. The detailed methodologies and findings presented in this guide serve as a comprehensive resource for researchers in the field of pain drug discovery.

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